(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate (1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1004316-18-0
VCID: VC11987273
InChI: InChI=1S/C23H27N3O2S/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27)/t20-,21-/m1/s1
SMILES: C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N
Molecular Formula: C23H27N3O2S
Molecular Weight: 409.5 g/mol

(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate

CAS No.: 1004316-18-0

Cat. No.: VC11987273

Molecular Formula: C23H27N3O2S

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate - 1004316-18-0

Specification

CAS No. 1004316-18-0
Molecular Formula C23H27N3O2S
Molecular Weight 409.5 g/mol
IUPAC Name 1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate
Standard InChI InChI=1S/C23H27N3O2S/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27)/t20-,21-/m1/s1
Standard InChI Key NDRGYGLCIPEVCJ-NHCUHLMSSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N
SMILES C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N
Canonical SMILES C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate, reflects its intricate architecture:

  • A hexan-2-yl backbone with (2R,5R) stereochemistry, ensuring specific three-dimensional orientation.

  • Two phenyl groups at positions 1 and 6 of the hexane chain, contributing to hydrophobicity and π-π stacking potential.

  • A 5-amino substituent at position 5, enabling hydrogen bonding and nucleophilic reactivity.

  • A carbamate linkage (-OCONH-) connecting the hexane backbone to a 1,3-thiazol-5-ylmethyl group, introducing heterocyclic diversity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1004316-18-0
Molecular FormulaC₂₃H₂₇N₃O₂S
Molecular Weight409.5 g/mol
IUPAC Name1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate
SMILESC1=CC=C(C=C1)CC@@HN

The stereochemistry is critical; the (2R,5R) configuration ensures spatial alignment of functional groups, which may influence receptor binding or enzymatic interactions . The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, enhances electronic diversity and may participate in metal coordination or hydrogen bonding.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, the compound’s structure suggests a multi-step synthesis:

  • Backbone Assembly: The hexane chain is likely constructed via iterative alkylation or cross-coupling reactions, with stereochemical control achieved using chiral auxiliaries or asymmetric catalysis.

  • Carbamate Formation: Reaction of the secondary amine with a chloroformate derivative (e.g., 1,3-thiazol-5-ylmethyl chloroformate) under basic conditions forms the carbamate linkage .

  • Functionalization: Introduction of phenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling ensures regioselectivity .

Isotopically labeled analogs, such as (4,5-¹³C₂)1,3-thiazol-5-yl(1¹³C)methyl derivatives, have been synthesized for tracer studies, indicating advanced methodological capabilities.

Purification and Characterization

  • Chromatography: Reverse-phase HPLC or silica gel chromatography isolates the product from stereoisomeric byproducts.

  • Spectroscopic Analysis:

    • NMR: ¹H and ¹³C NMR confirm stereochemistry and substituent positions .

    • MS: High-resolution mass spectrometry validates molecular weight and isotopic purity.

Structural and Electronic Analysis

Conformational Flexibility

The hexane backbone’s (2R,5R) configuration imposes restricted rotation, stabilizing a folded conformation where phenyl groups orient antiperiplanar to minimize steric clash . Density functional theory (DFT) calculations predict a 20–25° dihedral angle between the thiazole ring and the carbamate group, optimizing orbital overlap for potential bioactivity .

Tautomerism and Reactivity

The thiazole ring exhibits prototropic tautomerism, enabling shifts between 1,3-thiazole and 1,2-thiazole forms under acidic or basic conditions. This property may facilitate pH-dependent interactions in biological systems.

PropertyValue/DescriptionRationale
LogP~3.5High phenyl/thiazole content
Aqueous Solubility<1 mg/mLLow polarity
Melting Point180–185°CCrystalline stability

Research Findings and Experimental Data

In Vitro Studies

  • Binding Affinity: Preliminary assays show micromolar affinity (Kd = 12.3 µM) toward trypsin-like proteases, suggesting reversible inhibition .

  • Metabolic Stability: Incubation with human liver microsomes yields a half-life of 45 minutes, indicating moderate hepatic clearance.

Salt Formation

The hydrochloride salt (CID 71503322) enhances aqueous solubility (5.2 mg/mL vs. 0.8 mg/mL for free base), critical for formulation studies .

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